1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine
Description
Molecular Architecture and Stereochemical Considerations
1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine is a bicyclic amine characterized by a pyrrolidine ring (a saturated five-membered ring with four carbons and one nitrogen atom) substituted at the 1-position with a 3-chlorophenylmethyl group and at the 3-position with a primary amine. The molecular formula is C₁₁H₁₅ClN₂ , with a molecular weight of 210.71 g/mol.
The pyrrolidine ring adopts a chair-like conformation due to steric and electronic factors, with the nitrogen atom typically occupying an equatorial position to minimize strain. The 3-chlorophenylmethyl substituent introduces steric bulk, which influences the ring's puckering. The chlorine atom on the benzyl group contributes to electronic effects, potentially stabilizing adjacent π-systems through resonance or inductive withdrawal.
Key Structural Features:
Stereochemical considerations focus on the pyrrolidine ring's pseudorotation. Unlike piperidine, pyrrolidine's smaller ring size restricts conformational flexibility, favoring envelope conformers. The 3-chlorophenylmethyl group may enforce specific puckering patterns, as seen in analogous pyrrolidine nucleotides where substituents lock the ring into narrow conformational ranges.
Comparative Analysis of Pyrrolidine vs. Piperidine Derivative Scaffolds
Pyrrolidine and piperidine scaffolds differ critically in ring size, bond angles, and substituent effects, impacting reactivity and biological activity.
Structural Differences:
| Parameter | Pyrrolidine | Piperidine |
|---|---|---|
| Ring Size | 5-membered (C₄N) | 6-membered (C₅N) |
| Bond Angles | ~109° (tetrahedral) | ~110° (chair conformer) |
| Ring Strain | Higher (smaller ring) | Lower (larger ring) |
| Substituent Tolerance | Limited (crowded) | Greater (spatial flexibility) |
In piperidine derivatives, substituents at the 4-position exhibit axial/equatorial preferences due to chair flips, as demonstrated in conformational studies of piperidinium salts. Pyrrolidine, by contrast, adopts fixed envelope conformers, with substituents like the 3-chlorophenylmethyl group restricting pseudorotation. This rigidity is critical for applications in medicinal chemistry, where precise spatial arrangements are required for target binding.
Electronic Effects:
The 3-chlorophenyl group in this compound induces partial electron withdrawal through the inductive effect, polarizing the adjacent C–N bond. In piperidine analogs, similar substituents may stabilize cationic intermediates during protonation, as seen in studies of piperidinium salts.
Crystallographic Characterization and Conformational Dynamics
Crystallographic data for this compound are limited, but insights can be inferred from structurally related compounds. For example, X-ray studies of pyrrolidine derivatives reveal:
Hydrogen-Bonding Networks:
The primary amine at C3 forms strong intermolecular hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen), governing crystal packing. In analogous pyrrolidin-3-amine derivatives, amine groups often participate in N–H⋯O or N–H⋯N interactions, creating layered or helical motifs.Chlorophenyl Orientation:
The 3-chlorophenyl group adopts a meta orientation relative to the pyrrolidine ring, minimizing steric clashes. In crystal structures of chlorobenzyl-pyrrolidine hybrids, the benzyl moiety often aligns perpendicular to the ring plane, optimizing van der Waals interactions.Conformational Locking:
The pyrrolidine ring’s restricted pseudorotation leads to fixed conformers in the solid state. For example, in 1-benzyl-5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-one, the ring adopts a specific envelope conformation stabilized by intramolecular interactions.
Hypothetical Crystal Packing Motifs:
| Interaction Type | Example | Relevance |
|---|---|---|
| N–H⋯Cl | Amine hydrogen to chlorophenyl Cl | Stabilizes supramolecular chains |
| C–H⋯π | Pyrrolidine C–H to benzyl π-system | Enhances lattice stability |
| π–π Stacking | Benzyl aromatic rings | Directs layered crystal growth |
These motifs are consistent with patterns observed in chlorophenyl-containing pyrrolidines, where halogen atoms and aromatic systems dominate intermolecular interactions.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGJQTBLZQBFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-chlorobenzyl chloride+pyrrolidineNaOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
- 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride (CAS 347194-15-4)
Heterocyclic Variations
- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (CAS 1282230-08-3)
- 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine (MFCD16875328)
Halogen-Substituted Analogs
- Impact: Fluorine’s smaller size and lower electronegativity may reduce steric bulk and alter pharmacokinetics (e.g., increased metabolic stability) .
- 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6) Structural Difference: Pyrazole ring with 4-chloro and 3-fluorobenzyl groups. Dual halogenation may amplify electronic effects .
Functional Group Additions
- 1-[2-Amino-1-(3-chlorophenyl)ethyl]pyrrolidine-3-carboxylic acid (CAS 886363-92-4) Structural Difference: Addition of a carboxylic acid group and ethylamine side chain. Impact: The carboxylic acid introduces acidity, enabling ionic interactions with basic residues in targets. The ethylamine side chain may improve blood-brain barrier penetration .
Biological Activity
1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrrolidine ring substituted with a chlorophenyl group and an amine functional group. Its molecular formula is CHClN, with a molecular weight of approximately 221.72 g/mol. The unique combination of these structural features contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The compound may act as an antagonist or agonist depending on the target receptor, influencing physiological responses such as mood regulation and appetite control .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Investigated for efficacy against various pathogens, suggesting potential use in treating infections.
- Antiviral Effects : Preliminary studies indicate activity against certain viral strains, warranting further exploration in virology.
- Neuropharmacological Effects : Demonstrated potential in modulating neuropeptide systems, which may influence stress responses and appetite regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzylpyrrolidin-3-amine | Benzyl group instead of chlorophenyl | Lacks halogen substitution, affecting reactivity |
| 3-(3-Chlorophenyl)pyrrolidine | Different substitution pattern | Varies in biological activity due to substitution |
| 1-(4-Chlorophenyl)pyrrolidin-3-amine | Different phenyl substitution | Alters binding affinity and activity |
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Neuropharmacological Study : A study demonstrated that this compound could significantly reduce food intake in animal models by acting on the RXFP3 receptor system, suggesting implications for obesity treatment .
- Antimicrobial Study : In vitro assays revealed that the compound exhibited notable antimicrobial activity against Gram-positive bacteria, indicating its potential as an antibiotic agent.
- Metabolic Pathway Investigation : Research into metabolic pathways showed that the compound undergoes alpha-oxidation transformations, producing various metabolites that retain biological activity .
Q & A
Q. How is crystallographic data used to refine molecular structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
